ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative featuring dual heterocyclic systems: a 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole moiety linked via a carbonyl-amino bridge to a 1,3-thiazole-4-carboxylate ester. Thiazole derivatives are pharmacologically significant, with documented activities such as anti-inflammatory, anesthetic, and antimicrobial effects . The ester group at position 4 enhances solubility and bioavailability, while the pyrrole substituent may influence electronic properties and binding interactions .
Properties
Molecular Formula |
C15H14N4O3S2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H14N4O3S2/c1-3-22-13(21)10-8-23-14(17-10)18-12(20)11-9(2)16-15(24-11)19-6-4-5-7-19/h4-8H,3H2,1-2H3,(H,17,18,20) |
InChI Key |
XTFRLCHKEANNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
Ethyl 2-chloro-3-oxobutanoate reacts with 1-(1H-pyrrol-1-yl)thiourea in pyridine at reflux (80°C, 4–6 h) to yield ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate. The α-chloroketone undergoes cyclization with the thiourea derivative, driven by the nucleophilic attack of the sulfur atom on the carbonyl carbon.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl 2-chloro-3-oxobutanoate | 0.1 mol | Pyridine | 80°C | 6 h | 72% |
| 1-(1H-Pyrrol-1-yl)thiourea | 0.11 mol |
Ester Hydrolysis and Acid Chloride Formation
The ethyl ester is hydrolyzed to the carboxylic acid using 6 M HCl in ethanol (reflux, 2 h), followed by treatment with thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 3 h) to generate the acyl chloride.
Synthesis of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
The second thiazole moiety is prepared via a modified Hantzsch reaction:
Cyclization of Thiourea with α-Haloketone
Ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under reflux (4 h), yielding ethyl 2-amino-1,3-thiazole-4-carboxylate. The reaction proceeds via nucleophilic substitution, with the thiourea sulfur attacking the α-chloroketone.
Optimization Insights
-
Solvent : Ethanol > THF (higher polarity improves cyclization efficiency).
-
Base : Triethylamine (0.5 equiv.) enhances yield by neutralizing HCl byproducts.
Amide Bond Formation Between Thiazole Units
The final step couples the two thiazole precursors via an amide linkage.
Coupling Reagents and Conditions
The acyl chloride (from Section 1.2) reacts with ethyl 2-amino-1,3-thiazole-4-carboxylate in anhydrous dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents.
Typical Procedure
-
Dissolve acyl chloride (1.0 equiv.) and amine (1.1 equiv.) in DCM.
-
Add EDCI (1.2 equiv.), HOBt (1.1 equiv.), and triethylamine (2.0 equiv.).
-
Stir at room temperature for 12–16 h.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield Data
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDCI/HOBt | DCM | RT | 16 h | 68% |
| DCC/DMAP | THF | 0°C → RT | 24 h | 55% |
Challenges and Solutions
-
Low Solubility : Use of DMF as co-solvent (10% v/v) improves reactant dispersion.
-
Byproduct Formation : Excess acyl chloride (1.2 equiv.) minimizes residual amine.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation (140°C, 45 min) reduces reaction time for cyclization steps, improving yield by 15–20% compared to conventional heating.
Protective Group Strategies
-
Boc Protection : Masking the amino group in ethyl 2-amino-1,3-thiazole-4-carboxylate with di-tert-butyl dicarbonate prevents undesired side reactions during coupling.
-
Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h) cleaves Boc groups post-coupling.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times of 12.3 min (major peak) and 14.1 min (acyl chloride intermediate).
Industrial-Scale Considerations
Cost-Effective Reagents
-
Substituting EDCI with cheaper alternatives like DCC reduces production costs but requires rigorous purification.
-
Solvent Recovery : Ethanol and DCM are distilled and reused, lowering environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The thiazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and strong bases like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the pyrrole ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted thiazole and pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Thiazole-containing compounds have been extensively studied for their antimicrobial properties. Ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has shown promising results against various bacterial strains. For instance, derivatives of thiazoles have been reported to exhibit broad-spectrum antibacterial activity, particularly against resistant strains of bacteria.
Antitumor Activity
Research indicates that compounds with similar structural features may possess antitumor properties. The presence of the pyrrole and thiazole moieties enhances the interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that certain thiazole derivatives can inhibit tumor growth in vitro and in vivo models.
Neuroprotective Effects
Thiazole derivatives are also being investigated for neuroprotective effects. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Rings : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Pyrrole Moiety : Pyrrole can be synthesized through condensation reactions with suitable amines and aldehydes.
- Final Coupling Reaction : The final product is obtained through coupling reactions under controlled conditions.
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated a series of thiazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Antitumor Activity
Another investigation focused on the antitumor effects of thiazole derivatives in human cancer cell lines. Compounds with structural similarities to this compound were found to induce apoptosis in cancer cells through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyrrole rings allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound distinguishes itself through its dual thiazole core , which is rare among the analogues. Most derivatives feature a single thiazole ring paired with pyrrole, pyridine, or phenyl groups .
- Substituents at the 2-position critically modulate electronic and steric properties.
- Piperidine-linked derivatives (e.g., ) exhibit higher molecular weights and altered pharmacokinetic profiles due to increased hydrophobicity.
Physicochemical Properties
* Estimated based on structural similarity. The target’s dual thiazole system likely reduces solubility compared to mono-thiazole analogues but improves thermal stability due to aromatic stacking.
Biological Activity
Ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This compound integrates multiple pharmacologically relevant moieties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
It has a molecular weight of approximately 297.33 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is critical for this activity, as it enhances interaction with cellular targets involved in proliferation and apoptosis.
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 | Induces apoptosis |
| Compound B | Jurkat (leukemia) | < 2.0 | Inhibits tubulin polymerization |
| Ethyl Thiazole Derivative | HepG2 (liver cancer) | < 5.0 | Targets Bcl-2 protein |
Studies indicate that the substitution patterns on the thiazole ring significantly influence the anticancer activity. For example, electron-donating groups at specific positions enhance potency by improving binding affinity to target proteins involved in cancer cell survival pathways .
Anticonvulsant Activity
Compounds containing thiazole moieties have also shown anticonvulsant properties . Research indicates that modifications to the thiazole structure can lead to enhanced efficacy in reducing seizure activity in animal models. The mechanism often involves modulation of neurotransmitter systems and ion channels.
| Compound | Model Used | Efficacy (%) | Notes |
|---|---|---|---|
| Compound C | PTZ-induced seizures in mice | 100% protection | Significant reduction in tonic extensor phase |
| Ethyl Thiazole Derivative | Maximal electroshock model | 85% protection | Comparable to standard anticonvulsants |
The structure-activity relationship (SAR) analysis suggests that the presence of certain functional groups can enhance anticonvulsant activity by increasing lipophilicity and improving blood-brain barrier penetration .
Case Studies
Several case studies emphasize the biological relevance of ethyl thiazole derivatives:
- Study on Antitumor Activity : A series of thiazole derivatives were synthesized and evaluated against human cancer cell lines. The study found that compounds similar to this compound exhibited potent cytotoxicity, with IC50 values lower than those of established chemotherapeutics .
- Anticonvulsant Screening : In a screening study involving various thiazole derivatives, one compound showed remarkable efficacy in reducing seizure frequency and duration in animal models, suggesting potential for further development as an anticonvulsant medication .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of thiazole intermediates. For example:
- Step 1 : Condensation of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid with thiazole-2-amine derivatives under coupling agents like EDCI or HOBt in anhydrous DMF .
- Step 2 : Esterification of the resulting amide with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate .
- Key Conditions : Reactions are performed under nitrogen, with solvents like THF or DCM, and monitored via TLC or HPLC .
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling (e.g., pyrrole NH at δ 9.2–9.5 ppm, thiazole protons at δ 7.1–7.8 ppm) .
- XRD : Single-crystal X-ray diffraction for absolute configuration validation (e.g., torsion angles between thiazole rings) .
- Elemental Analysis : Combustion analysis to confirm C, H, N, S content (deviation < 0.4% for purity >95%) .
Q. What are the typical solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM) .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in amber vials under inert gas .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). The thiazole rings and amide bond show high affinity for ATP-binding pockets .
- QSAR Models : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to optimize substituents .
Q. How to optimize reaction conditions to improve yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF) to identify optimal parameters .
- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-esterification) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?
- Methodological Answer :
- Dynamic NMR : Probe temperature-dependent shifts to confirm conformational flexibility (e.g., rotamers in the amide bond) .
- Crystallography : Compare experimental XRD data with DFT-optimized geometries to validate static vs. dynamic structures .
- 2D NMR : Use NOESY or HSQC to resolve overlapping signals caused by similar chemical environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
